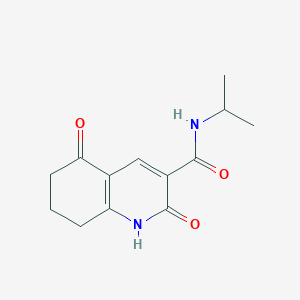

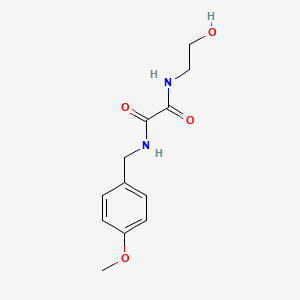

N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and related compounds involves multi-step chemical reactions. One efficient method described involves the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides via enolate salts, showcasing a one-pot, two-step protocol that starts with N-substituted cyanoacetamides (Yermolayev et al., 2008). This method highlights the compound's potential as an analogue to known pharmaceuticals, with the structural confirmation achieved through spectroscopic and X-ray diffraction studies.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, is intricate, with studies focusing on modifications to enhance specific properties. For instance, aromatic δ-peptides based on quinoline structures have been synthesized and shown to adopt helical conformations, stabilized by intramolecular hydrogen bonds (Jiang et al., 2003). These findings illustrate the compound's complex molecular arrangement and its potential for creating structurally diverse and biologically active molecules.

Chemical Reactions and Properties

N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide participates in various chemical reactions that highlight its reactivity and functional utility. The compound's synthesis process itself, involving reactions with N-nucleophiles, underscores its versatile chemical properties. Further investigations into the compound's reactivity could provide insights into its application in synthesizing new pharmaceuticals or materials with novel properties.

Physical Properties Analysis

While specific studies directly detailing the physical properties of N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide were not identified, analogous compounds demonstrate significant insights. For example, polymorphic studies of related quinoline derivatives reveal strong diuretic properties and potential as new hypertension remedies, showcasing the importance of understanding physical properties in drug development (Shishkina et al., 2018). These studies underscore the need for comprehensive physical characterization to fully understand and utilize these compounds.

Chemical Properties Analysis

The electrochemical behavior of quinoline derivatives, including those similar to N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, has been explored to understand their mechanism of action against diseases like tuberculosis. Research indicates a correlation between the compounds' reduction potentials and their antimicrobial activity, suggesting that charge transfer processes might play a role in their mechanism of action (Moreno et al., 2011). This highlights the significance of chemical properties in the development of antitubercular drugs.

properties

IUPAC Name |

2,5-dioxo-N-propan-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-7(2)14-12(17)9-6-8-10(15-13(9)18)4-3-5-11(8)16/h6-7H,3-5H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLIZBBXMAVWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dioxo-N-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)

![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)

![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)

![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)

![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)